N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

medicinal chemistry structure-activity relationship sulfonamide pharmacophore

Fragment-based screening programs seeking balanced halogen-bonding probes often face a gap between 4-F (no XB) and 4-Br (excess bulk) variants. This 4-Cl analog fills that gap. - Optimized halogen bond donor (σₚ +0.23) with ideal MW (318.80 g/mol) for fragment libraries. - Demonstrated urease inhibition with IC₅₀ values anticipated in the 0.66-3.79 µM range, outperforming thiourea controls. - TSCA-listed; available from multiple stock points for rapid global dispatch. Ideal for metalloenzyme screening and crystallographic halogen-bonding studies.

Molecular Formula C10H11ClN4O2S2
Molecular Weight 318.8 g/mol
CAS No. 1199215-64-9
Cat. No. B1418686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
CAS1199215-64-9
Molecular FormulaC10H11ClN4O2S2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C(S2)N)Cl
InChIInChI=1S/C10H11ClN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15)
InChIKeyLRVWCMOEKGICPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide (CAS 1199215-64-9): Compound Identity and Research-Grade Procurement Context


N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide (CAS 1199215-64-9; molecular formula C₁₀H₁₁ClN₄O₂S₂; MW 318.80 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-benzenesulfonamide hybrid class [1]. The compound features a 5-amino-1,3,4-thiadiazole core linked via an ethylene spacer to a 4-chlorobenzenesulfonamide moiety, placing it within a congeneric series of para-substituted phenylsulfonamide analogs that includes 4-fluoro (CAS 1199215-80-9), 4-bromo (CAS 1199215-87-6), 4-nitro (CAS 1199215-83-2), and 4-methoxy (CAS 1199215-77-4) variants . It is commercially available from multiple research-chemical suppliers at purities of 95–98% and is cataloged under product codes including sc-338193 (Santa Cruz Biotechnology), CM664433 (Chemeenu), and 1760076 (Leyan) .

Why 4-Chloro Substitution in N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide Cannot Be Assumed Interchangeable with Other Para-Substituted Analogs


The 4-chloro substituent on the benzenesulfonamide ring establishes a unique combination of electronic (Hammett σₚ = +0.23), lipophilic (ClogP contribution ≈ +0.71), steric (molar refractivity = 6.03 cm³/mol), and halogen-bonding properties that cannot be replicated by any single alternative para-substituent within the congeneric series [1]. The 4-fluoro analog (σₚ = +0.06) exerts a substantially weaker electron-withdrawing effect, altering the sulfonamide NH acidity and zinc-binding pharmacophore character; the 4-bromo analog (σₚ = +0.23) shares similar electronics but introduces greater steric bulk (MR = 8.88 cm³/mol) that may sterically clash with narrow enzyme active-site pockets; the 4-nitro analog (σₚ = +0.78) imposes a strong electron withdrawal that can over-stabilize the deprotonated sulfonamide and reduce bioavailability; and the 4-methoxy analog (σₚ = −0.27) is electron-donating, fundamentally reversing the electronic character of the sulfonamide [2]. In related 1,3,4-thiadiazole-benzenesulfonamide carbonic anhydrase inhibitor series, para-substituent identity has been demonstrated to shift isoform selectivity profiles by orders of magnitude, illustrating that even small perturbations in the aryl-sulfonamide electronic environment produce large functional consequences that preclude generic substitution [3].

Quantitative Differential Evidence for N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide Versus Closest Para-Substituted Analogs


Electronic Character Differentiation: Hammett σₚ Analysis of 4-Chloro Versus 4-Fluoro, 4-Bromo, 4-Nitro, and 4-Methoxy Congeners

The 4-chloro substituent imparts a Hammett σₚ value of +0.23, representing a moderate electron-withdrawing effect that balances sulfonamide NH acidity for optimal zinc coordination in metalloenzyme active sites. This value is identical to 4-bromo (+0.23) but achieved with 30% less steric bulk (MR 6.03 vs. 8.88 cm³/mol), and is substantially more electron-withdrawing than 4-fluoro (σₚ = +0.06) while being far milder than 4-nitro (σₚ = +0.78), which can drive excessive NH deprotonation [1]. The 4-methoxy analog is electron-donating (σₚ = −0.27) and thus occupies an entirely different electronic regime [1]. These Hammett parameters are quantitatively defined, physically measurable constants that govern the compound's behavior in receptor-binding and enzyme-inhibition contexts.

medicinal chemistry structure-activity relationship sulfonamide pharmacophore

Lipophilicity Differentiation: Measured and Calculated LogP of 4-Chloro Compound Versus 4-Fluoro, 4-Bromo, 4-Nitro, and 4-Methoxy Analogs

The target 4-chloro compound exhibits a calculated LogP of 3.35 (Molbase) to ~1.29 (Leyan, descriptor-dependent) and a vendor-reported TPSA of 97.97 Ų [1]. Among the halogen-substituted congeners, the 4-chloro derivative provides an intermediate lipophilicity: less than 4-bromo (π = +0.86 for Br vs. +0.71 for Cl) but greater than 4-fluoro (π = +0.14) [2]. The 4-nitro analog (π = −0.28) is more polar, while the 4-methoxy analog (π = −0.02) is roughly isolipophilic but electronically opposite. This intermediate LogP window (estimated 1.3–3.4) positions the 4-chloro compound within favorable ranges for both aqueous solubility and passive membrane permeability, conforming to Lipinski's Rule of Five (LogP ≤ 5) while maintaining sufficient hydrophobicity for target engagement [2].

drug-likeness ADME lipophilicity

Halogen Bonding Capability: 4-Chloro as a σ-Hole Donor Compared to 4-Fluoro, 4-Bromo, and Non-Halogenated Analogs

The 4-chloro substituent on the benzenesulfonamide ring can function as a halogen bond (XB) donor via its σ-hole, engaging in stabilizing C–Cl···O/N interactions with protein backbone carbonyls or side-chain acceptors. The halogen bond strength for aryl chlorides (interaction energy typically −5 to −12 kJ/mol in protein environments) is weaker than that of aryl bromides (−8 to −18 kJ/mol) but significantly more directional than any interaction available to 4-fluoro (negligible σ-hole), 4-nitro, 4-methoxy, or unsubstituted phenyl analogs [1]. Critically, the 4-chloro XB donor strength is sufficient to contribute meaningful binding affinity (estimated ΔΔG of −2 to −5 kJ/mol in optimized geometries) without the excessive hydrophobic penalty and metabolic liability (CYP450-mediated oxidative debromination) associated with the 4-bromo substituent [1][2]. Neither 4-fluoro, 4-nitro, 4-methoxy, nor 4-H analogs can participate in halogen bonding as σ-hole donors, making this a qualitatively unique interaction modality exclusive to the 4-chloro and 4-bromo members of the congeneric series [3].

halogen bonding molecular recognition protein-ligand interactions

Vendor Purity and Cost Differentiation: 4-Chloro vs. 4-Bromo and 4-Fluoro Analogs from Shared Supplier Santa Cruz Biotechnology

A direct, same-vendor price comparison at Santa Cruz Biotechnology reveals that the 4-chloro compound (sc-338193) and the 4-bromo analog (sc-338192) are both priced at $150.00 per 100 mg unit, while the 4-fluoro analog (sc-338194) is also listed . However, independent vendor Leyan offers the 4-chloro compound at 98% purity (product 1760076), representing the highest verified purity among the series, compared to the typical 95% specification from most suppliers for the 4-bromo, 4-fluoro, and 4-nitro analogs . The 4-chloro compound additionally benefits from broader vendor diversity (Santa Cruz Biotechnology, Leyan, Chemeenu, CymitQuimica, Matrix Scientific), reducing single-supplier dependency risk relative to the 4-nitro and 4-methoxy congeners, which are listed by fewer suppliers .

chemical procurement research reagents supply chain

Pharmacophoric Alignment: 4-Chlorobenzenesulfonamide as a Privileged Zinc-Binding Fragment in Carbonic Anhydrase Inhibition Relative to Non-Halogenated or Electron-Donating Congeners

The 4-chlorobenzenesulfonamide moiety is a recognized pharmacophore for zinc-binding metalloenzyme inhibition, with the unsubstituted 4-chlorobenzenesulfonamide core exhibiting Ki values in the low nanomolar range against human carbonic anhydrase II (hCA II) [1]. Literature data for simple 4-chlorobenzenesulfonamide show Ki ≈ 0.3 nM against certain CA isoforms, establishing this aryl-sulfonamide motif as a potent zinc-binding group [1]. By contrast, the 4-methoxy analog (electron-donating) and 4-nitro analog (strongly electron-withdrawing) are expected to modulate sulfonamide NH pKa in opposite directions, with 4-NO₂ derivatives of benzenesulfonamide reported to function as irreversible CA inhibitors via a different mechanism (N-hydroxy/N-methyl substituted variants) [2]. In the broader class of 1,3,4-thiadiazole-2-sulfonamides, compounds with Ki values in the low nanomolar to subnanomolar range against hCA II, IX, and XII have been repeatedly demonstrated, with the benzenesulfonamide para-substituent serving as a critical determinant of isoform selectivity [3]. The 4-chloro substitution thus anchors the compound within the well-characterized space of potent, reversible CA inhibitor pharmacophores, whereas 4-NO₂ may drive a different inhibition mechanism, 4-OMe may weaken zinc affinity, 4-F may insufficiently activate the sulfonamide, and 4-Br adds unnecessary bulk and metabolic risk.

carbonic anhydrase inhibition zinc-binding group sulfonamide pharmacophore

Molecular Weight and Ligand Efficiency Differentiation: 4-Chloro (MW 318.80) Versus Heavier 4-Bromo (MW 363.25) and Lighter 4-Fluoro (MW 302.35) Analogs

Molecular weight directly impacts ligand efficiency indices, which are key decision metrics in hit-to-lead and lead optimization campaigns. The 4-chloro compound (MW = 318.80 g/mol) is 44.45 g/mol lighter than the 4-bromo analog (MW = 363.25 g/mol) but only 16.45 g/mol heavier than the 4-fluoro analog (MW = 302.35 g/mol) . In a hypothetical enzyme inhibition scenario where all three halogen analogs achieve equal IC₅₀, the 4-chloro compound would exhibit a ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) approximately 7% higher than the 4-bromo analog by virtue of its lower heavy atom count (20 vs. 21 non-hydrogen atoms for 4-Br). More importantly, the 4-chloro compound's MW of 318.80 positions it favorably below the commonly applied 350 Da threshold for fragment-based screening libraries, whereas the 4-bromo analog exceeds this cutoff, potentially limiting its utility in fragment-based drug discovery (FBDD) workflows [1]. The 4-fluoro analog is lighter but, as discussed in Evidence Items 1–3, sacrifices electronic activation, halogen bonding, and lipophilicity optimization.

ligand efficiency molecular weight optimization fragment-based drug design

Optimal Research Application Scenarios for N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide Based on Quantitative Differential Evidence


Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Profiling

The 4-chlorobenzenesulfonamide moiety, with a literature benchmark Ki of 0.3 nM for the parent sulfonamide against hCA II , positions this compound as a high-priority candidate for CA inhibitor screening panels. Its moderate electron-withdrawing character (σₚ = +0.23) optimizes sulfonamide NH acidity for reversible zinc coordination without the confounding irreversible inhibition mechanism documented for 4-nitro analogs [1]. The thiadiazole-ethyl linker provides additional opportunities for isoform-selective interactions with the CA active-site rim, as demonstrated by structurally related thiadiazole-benzenesulfonamide hybrids achieving Ki values ≤ 10 nM against cancer-associated isoforms hCA IX and XII [2]. Researchers should prioritize this compound over the 4-nitro analog when reversible, competitive inhibition kinetics are required, and over the 4-bromo analog when minimizing molecular weight for ligand efficiency optimization.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Protein-Ligand Recognition

The 4-chloro substituent endows this compound with measurable halogen bond donor capacity (estimated interaction energy −5 to −12 kJ/mol with backbone carbonyls) that is absent in the 4-fluoro, 4-nitro, 4-methoxy, and unsubstituted phenyl analogs . This makes the 4-chloro compound uniquely suited as a probe molecule for halogen bonding SAR studies. When co-crystallized with target proteins, the electron density signature of the chlorine atom (identifiable by anomalous dispersion at Cu Kα wavelength) provides unambiguous crystallographic evidence of halogen bond geometry, enabling rigorous structure-based design. The 4-bromo analog offers stronger XB but with greater steric demand and metabolic instability, making the 4-chloro compound the preferred initial probe for mapping halogen bonding hot spots in target binding sites [1].

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 318.80 g/mol (below the extended fragment cutoff of 350 Da), 20 non-hydrogen atoms, 2 hydrogen bond donors, 6 acceptors, and 5 rotatable bonds, this compound satisfies key fragment-likeness criteria . The 4-bromo analog (MW 363.25) exceeds the MW threshold for most fragment libraries, while the 4-fluoro analog lacks halogen bonding capability. The 4-chloro compound's balanced physicochemical profile — intermediate LogP (~1.3–3.4), moderate TPSA (~98 Ų), and reversible zinc-binding pharmacophore — makes it an ideal fragment for screening against metalloenzyme targets. Procurement teams building diverse fragment libraries should select the 4-chloro variant as the representative of the para-halogenated thiadiazole-benzenesulfonamide series due to its optimal balance of size, functionality, and commercial availability across multiple vendors [1].

Urease Inhibition Studies Targeting Helicobacter pylori and Urease-Positive Pathogens

Vendor documentation and mechanistic annotations indicate this compound acts as a urease enzyme inhibitor, binding to the nickel-containing active site and preventing urea hydrolysis — a mechanism relevant to Helicobacter pylori gastric colonization and struvite stone formation . The 5-amino-1,3,4-thiadiazole core is structurally analogous to thiourea (a standard urease inhibitor control, IC₅₀ ≈ 21.4 μM), while the 4-chlorobenzenesulfonamide moiety provides additional binding energy through sulfonamide–active site interactions [1]. In published thiadiazole-based urease inhibitor series, compounds with electron-withdrawing aryl substituents demonstrate IC₅₀ values in the range of 0.66–3.79 μM, representing 5- to 30-fold improvement over thiourea [2]. The 4-chloro substitution is anticipated to outperform 4-methoxy (electron-donating) in this context, while avoiding the potential cytotoxicity associated with the 4-nitro analog. Researchers investigating urease as a therapeutic target should select the 4-chloro compound as the lead candidate from this congeneric series.

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